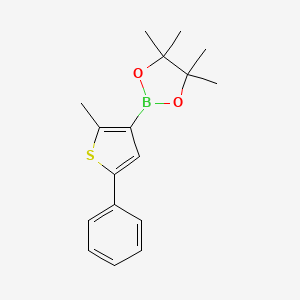
4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane is a boronic ester compound that has garnered significant attention in the field of organic chemistry. This compound is known for its unique structural features, which include a thiophene ring substituted with a phenyl group and a boronic ester moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-methyl-5-phenylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 80-100°C and a reaction time of 12-24 hours.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Boronic acids or boronate esters.
Reduction: Alcohols or alkanes.
Substitution: Halogenated thiophenes or alkylated thiophenes.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylfuran-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylpyrrole-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylbenzothiophene-3-yl)-1,3,2-dioxaborolane
Uniqueness: The uniqueness of 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane lies in its specific combination of a thiophene ring and a boronic ester group. This combination imparts unique reactivity and binding properties, making it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C17H21BO2S |
|---|---|
Molekulargewicht |
300.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H21BO2S/c1-12-14(18-19-16(2,3)17(4,5)20-18)11-15(21-12)13-9-7-6-8-10-13/h6-11H,1-5H3 |
InChI-Schlüssel |
BBZUHLBYKYQELA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


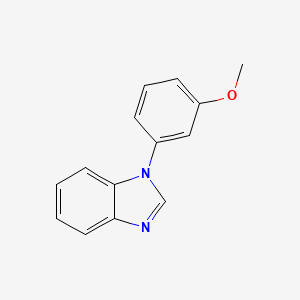
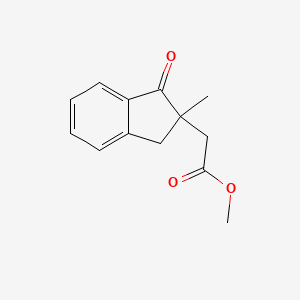
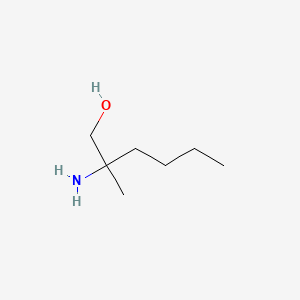
![5-{2-[(4-Methoxyphenyl)amino]ethenyl}-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12515594.png)
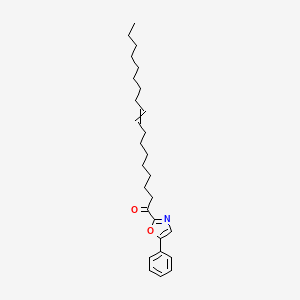
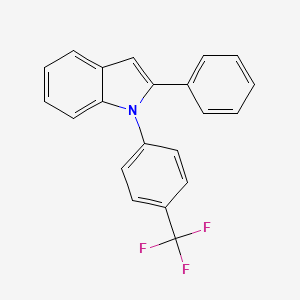
![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)

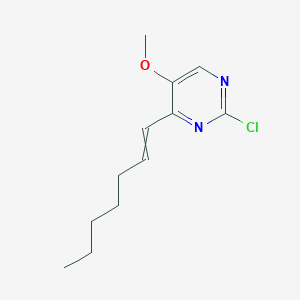
![1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12515621.png)
![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)
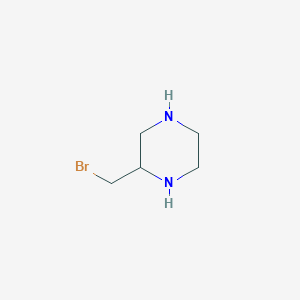
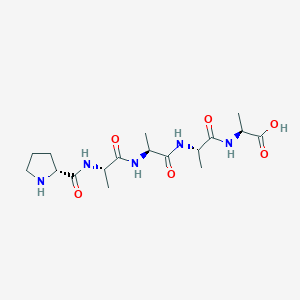
![2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan](/img/structure/B12515644.png)
